2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and a tetrahydrothiophene sulfone group
Preparation Methods
The synthesis of 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions. The final step involves the introduction of the tetrahydrothiophene sulfone group under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzodioxole-containing molecules. Compared to these compounds, 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- Thiazolidinone derivatives
- Benzodioxole-containing molecules
- Tetrahydrothiophene sulfone derivatives
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16N2O6S3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O6S3/c20-15(18-11-3-4-28(22,23)8-11)7-19-16(21)14(27-17(19)26)6-10-1-2-12-13(5-10)25-9-24-12/h1-2,5-6,11H,3-4,7-9H2,(H,18,20)/b14-6- |
InChI Key |
ULGAIHHKSBGBGE-NSIKDUERSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Origin of Product |
United States |
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